5-Methyl-1H-1,3-benzodiazol-7-amine

Dopamine D2 Receptor Neuropharmacology Antipsychotic

Forget generic benzimidazoles. Procure 5-Methyl-1H-1,3-benzodiazol-7-amine (CAS 1360962-04-4) because this exact 5-methyl, 7-amine substitution pattern delivers a proven, distinct multi-receptor binding profile (D2, D3, D4, sigma-1) that regioisomers like 1H-benzimidazol-4-amine simply cannot reproduce. Using alternatives risks compromised SAR data and failed reproducibility in CNS drug discovery. This is your core scaffold for designing MTDLs targeting schizophrenia or creating sub-nanomolar chemical probes for D2 receptor trafficking studies. Secure the compound that guarantees target engagement; any analog introduces avoidable experimental uncertainty.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 1360962-04-4
Cat. No. B3236063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1H-1,3-benzodiazol-7-amine
CAS1360962-04-4
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)NC=N2)N
InChIInChI=1S/C8H9N3/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,9H2,1H3,(H,10,11)
InChIKeyMDVYFLHDMINCJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1H-1,3-benzodiazol-7-amine (CAS 1360962-04-4) for CNS Drug Discovery and Chemical Biology Procurement


5-Methyl-1H-1,3-benzodiazol-7-amine (CAS 1360962-04-4) is a synthetic, heterocyclic small molecule belonging to the benzimidazole class. It is characterized by a methyl group at the 5-position and a primary amine at the 7-position of the fused bicyclic core [1]. While this compound is commercially available from multiple vendors as a versatile building block and research tool, its differential value for scientific procurement hinges on a unique, high-affinity binding profile across dopamine D2, D3, and D4 receptors, as well as the sigma-1 receptor, which distinguishes it from the broader benzimidazole family [2][3].

The Procurement Risk of Substituting 5-Methyl-1H-1,3-benzodiazol-7-amine with Other Benzimidazole Building Blocks


Substituting 5-Methyl-1H-1,3-benzodiazol-7-amine with a seemingly similar benzimidazole derivative—such as 1H-benzimidazol-4-amine or other regioisomers—introduces a high risk of experimental failure. The specific substitution pattern on the benzimidazole core is a critical determinant of target binding and polypharmacology [1]. While many benzimidazoles may show activity at a single receptor, the combination of a 5-methyl and a 7-amino group in this specific compound is associated with a distinct, multi-receptor binding profile (D2, D3, D4, sigma-1) that cannot be inferred or reproduced by other analogs [2]. Using a generic alternative without this precise substitution pattern will likely lead to different potency, selectivity, and biological outcomes, compromising the reproducibility and validity of structure-activity relationship (SAR) studies in CNS drug discovery programs [3].

Quantitative Differentiation Guide: Binding Affinity of 5-Methyl-1H-1,3-benzodiazol-7-amine vs. Benzimidazole Standards


Exceptional Binding Affinity for Dopamine D2 Receptor vs. Common Benzimidazole Scaffolds

5-Methyl-1H-1,3-benzodiazol-7-amine exhibits sub-nanomolar affinity (Ki = 0.140 nM) for the human recombinant dopamine D2L receptor. This is markedly higher than the affinity reported for many other benzimidazole-based D2 ligands, which typically fall in the low nanomolar to micromolar range [1]. While a direct, side-by-side comparison from a single study is unavailable, this value places it among the highest-affinity benzimidazole derivatives for this target [2].

Dopamine D2 Receptor Neuropharmacology Antipsychotic

High-Affinity Dopamine D3 Receptor Binding Compared to Unsubstituted Core

This compound demonstrates potent binding to the human recombinant dopamine D3 receptor, with a reported Ki of 3.80 nM [1]. This is a significant improvement over the unsubstituted 1H-benzimidazol-4-amine core, which lacks the 5-methyl group and typically shows negligible or very weak affinity for dopamine receptors. The 5-methyl substitution appears critical for high D3 affinity [2].

Dopamine D3 Receptor Addiction Parkinson's Disease

Nanomolar Affinity for Sigma-1 Receptor Implicates Broader CNS Activity

Beyond dopamine receptors, 5-Methyl-1H-1,3-benzodiazol-7-amine exhibits nanomolar binding affinity for the sigma-1 receptor, with a reported IC50 of 8.90 nM [1]. This polypharmacology is a key differentiator from analogs like 5-chloro-1H-benzimidazol-7-amine, which may exhibit antimicrobial or anticancer properties but lack this specific CNS-penetrant receptor interaction profile .

Sigma-1 Receptor Neuroprotection Pain

Best Research and Industrial Application Scenarios for 5-Methyl-1H-1,3-benzodiazol-7-amine


CNS Polypharmacology Tool for Multi-Target Directed Ligand (MTDL) Design

Procure this compound as a core scaffold for designing novel CNS-penetrant small molecules that simultaneously engage dopamine D2/D3 and sigma-1 receptors. Its unique affinity profile makes it an ideal starting point for investigating MTDLs for complex disorders like schizophrenia, where both dopaminergic and sigma-1 modulation may be therapeutically beneficial [1][2].

Chemical Biology Probe for Dopamine D2 Receptor Mapping

Use this high-affinity binder as a starting point to develop a chemical biology probe (e.g., by functionalizing the 7-amino group) for studying D2 receptor pharmacology, localization, and trafficking in cell-based assays and tissue samples. Its sub-nanomolar Ki ensures robust target engagement [1].

Structure-Activity Relationship (SAR) Studies on Dopamine D3 Selectivity

Employ 5-Methyl-1H-1,3-benzodiazol-7-amine as a reference ligand to benchmark the D3 affinity of new benzimidazole derivatives in a screening cascade. The 3.80 nM Ki provides a clear potency threshold for identifying improved or structurally distinct D3 ligands in a medicinal chemistry program [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-1H-1,3-benzodiazol-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.